molecular formula C17H19NO2 B4785816 N-(4-butylphenyl)-4-hydroxybenzamide

N-(4-butylphenyl)-4-hydroxybenzamide

Cat. No.: B4785816
M. Wt: 269.34 g/mol
InChI Key: PWYAWMMPEUKLLB-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-hydroxybenzamide is a benzamide derivative characterized by a 4-hydroxybenzamide core substituted with a 4-butylphenyl group. The compound combines a polar hydroxyl group (H-bond donor) with a lipophilic butyl chain, influencing its solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name

N-(4-butylphenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-3-4-13-5-9-15(10-6-13)18-17(20)14-7-11-16(19)12-8-14/h5-12,19H,2-4H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYAWMMPEUKLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-4-hydroxybenzamide typically involves the reaction of 4-butylaniline with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-butylphenyl)-4-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxybenzamide moiety can form hydrogen bonds with biological macromolecules, while the butylphenyl group enhances its hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and properties of N-(4-butylphenyl)-4-hydroxybenzamide and analogous compounds:

Compound Name Substituents Key Properties/Activities Reference
This compound 4-butylphenyl, 4-hydroxybenzamide Lipophilic, H-bond donor Target
N-(4-hydroxyphenyl)benzamide 4-hydroxyphenyl, benzamide Antioxidant, anti-inflammatory
N-(4-hydroxyphenyl)-4-nitrobenzamide 4-nitro, 4-hydroxyphenyl Anticancer, anti-inflammatory
N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide 4-tetrazolyl, butylphenyl Bioisostere, improved solubility
N-(2-aminoethyl)-4-hydroxybenzamide 2-aminoethyl, 4-hydroxybenzamide Increased solubility, basic
4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide sulfamoyl, fluorophenyl Enzyme inhibition, metabolic stability
Key Observations:

Lipophilicity vs. In contrast, N-(2-aminoethyl)-4-hydroxybenzamide (with a polar aminoethyl group) exhibits higher solubility due to its basic amine . The tetrazole group in N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide acts as a bioisostere for carboxylic acids, improving solubility while maintaining hydrogen-bonding capacity .

This contrasts with the electron-donating hydroxyl group in the target compound, which may increase susceptibility to oxidation .

Biological Activity :

  • The hydroxyl group in this compound and N-(4-hydroxyphenyl)benzamide facilitates hydrogen bonding with biological targets, linked to antioxidant and anti-inflammatory activities .
  • Sulfamoyl and fluoro groups in 4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide enhance metabolic stability and target specificity, common in enzyme inhibitors .

Pharmacokinetic Considerations

  • Metabolism : The hydroxyl group in this compound may undergo glucuronidation or sulfation, reducing bioavailability. In contrast, tetrazole-containing analogs avoid such conjugation, enhancing metabolic stability .
  • Tissue Penetration: The butyl chain improves blood-brain barrier penetration compared to shorter alkyl chains or polar groups (e.g., aminoethyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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